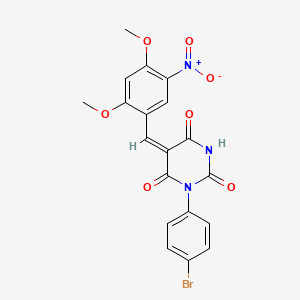![molecular formula C26H28N4O3S B11644682 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644682.png)
(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 是一种复杂的的有机分子,属于噻二唑并[3,2-a]嘧啶类。这类化合物以其多样的生物活性以及在药物化学中的潜在应用而闻名。该化合物的独特结构,包括与嘧啶环稠合的噻二唑环以及各种取代基,使其具有独特的化学和生物特性。
准备方法
合成路线及反应条件
合成(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 通常涉及多步有机反应。关键步骤包括:
噻二唑环的形成: 这可以通过在特定条件下使适当的前体环化来实现。
嘧啶环的形成: 这涉及到合适的中间体的缩合。
取代基的引入: 各种取代基,如二甲基苯氧基和乙氧基,是通过亲核取代反应引入的。
工业生产方法
该化合物的工业生产很可能涉及合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等提纯技术。
化学反应分析
反应类型
(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应会导致还原衍生物的形成。
取代: 亲核或亲电取代反应可以引入新的取代基。
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化锂铝。
取代: 在碱性或酸性条件下,使用烷基卤化物或酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以引入各种官能团。
科学研究应用
(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 具有多种科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶点和途径可能因特定应用和背景而异。
相似化合物的比较
类似化合物
噻二唑并[3,2-a]嘧啶类: 该类别中具有不同取代基的其他化合物。
苄叉基衍生物: 具有类似苄叉基但核心结构不同的化合物。
独特性
(6Z)-6-{4-[2-(2,6-二甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(2-甲基丙基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的独特性在于其取代基的特定组合以及稠合的噻二唑-嘧啶核心。这种独特的结构使其具有独特的化学和生物特性,使其成为各种研究和工业应用中的宝贵化合物。
属性
分子式 |
C26H28N4O3S |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O3S/c1-16(2)14-22-29-30-24(27)21(25(31)28-26(30)34-22)15-19-8-10-20(11-9-19)32-12-13-33-23-17(3)6-5-7-18(23)4/h5-11,15-16,27H,12-14H2,1-4H3/b21-15-,27-24? |
InChI 键 |
LCSLBTCHISDRCB-QGNOBFDASA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B11644599.png)
![4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644604.png)
![2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11644609.png)

![2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11644620.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B11644623.png)
![4-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11644628.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide](/img/structure/B11644632.png)
![5-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11644645.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644652.png)
![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11644653.png)
![ethyl 4-{3-[(E)-(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11644661.png)
![1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11644662.png)
![Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644669.png)
